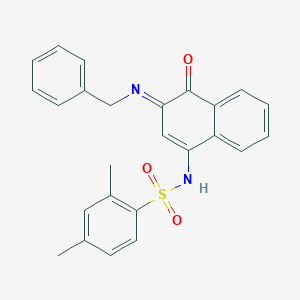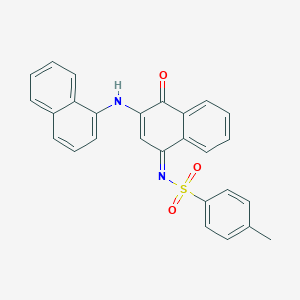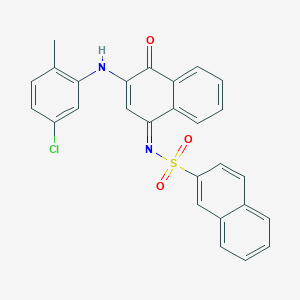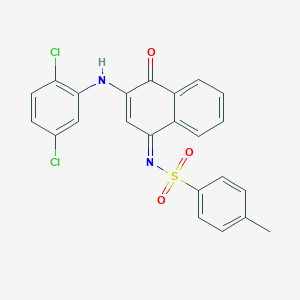![molecular formula C22H21NO5S B285009 4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate, commonly known as DAN, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in gene expression and regulation.
Mécanisme D'action
DAN works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histone proteins. This results in increased acetylation of histones, which leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
DAN has been shown to have a variety of biochemical and physiological effects. It can induce differentiation and apoptosis in cancer cells, as well as promote neuroprotection and synaptic plasticity in the brain. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAN in lab experiments is its potency as a histone deacetylase inhibitor. This allows for lower concentrations to be used, reducing the risk of non-specific effects. However, DAN can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DAN. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of DAN and its effects on gene expression and regulation.
In conclusion, DAN is a valuable tool in scientific research for studying the role of histone deacetylase in gene expression and regulation. Its potency as a histone deacetylase inhibitor and its variety of biochemical and physiological effects make it a promising candidate for future research in cancer treatment and neurodegenerative diseases.
Méthodes De Synthèse
DAN can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylsulfonyl chloride with 1-naphthol to form 2,4-dimethylphenylsulfonate-1-naphthol. This compound is then reacted with acetic anhydride to form DAN.
Applications De Recherche Scientifique
DAN is used in scientific research as a tool to study the role of histone deacetylase in gene expression and regulation. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Propriétés
Formule moléculaire |
C22H21NO5S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H21NO5S/c1-14-9-12-22(15(2)13-14)29(26,27)23(16(3)24)20-10-11-21(28-17(4)25)19-8-6-5-7-18(19)20/h5-13H,1-4H3 |
Clé InChI |
BDZBCVXSVFSCLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Solubilité |
4.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)





![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)

![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)